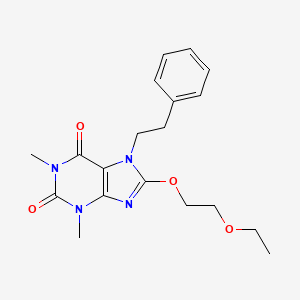![molecular formula C20H21N3O3S B11609167 (2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11609167.png)
(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. It features a thiazolidinone core, which is known for its biological activity, and is substituted with methoxyphenyl and methylphenyl groups, enhancing its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:
Formation of the Thiazolidinone Core: This can be achieved through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Substitution Reactions:
Hydrazone Formation: The final step involves the formation of the hydrazone linkage by reacting the intermediate with hydrazine derivatives under controlled conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Maintaining optimal conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiazolidine Derivatives: From reduction reactions.
Functionalized Thiazolidinones: From substitution reactions.
Aplicaciones Científicas De Investigación
(2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: Binds to active sites of enzymes, inhibiting their activity.
Signal Pathways: Interferes with cellular signaling pathways, affecting cell function.
Molecular Targets: Targets include specific proteins and receptors involved in disease processes.
Comparación Con Compuestos Similares
(2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: is unique compared to similar compounds due to its specific substitutions and hydrazone linkage. Similar compounds include:
Thiazolidinones: Differ in their substituents and biological activity.
Hydrazones: Vary in their core structures and functional groups.
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.
Propiedades
Fórmula molecular |
C20H21N3O3S |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
(2Z)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-[(2-methylphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3O3S/c1-14-6-4-5-7-16(14)12-23-19(24)13-27-20(23)22-21-11-15-8-9-17(25-2)18(10-15)26-3/h4-11H,12-13H2,1-3H3/b21-11+,22-20- |
Clave InChI |
SHWXEYMIRHURLT-GRWXYWTESA-N |
SMILES isomérico |
CC1=CC=CC=C1CN\2C(=O)CS/C2=N\N=C\C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CC1=CC=CC=C1CN2C(=O)CSC2=NN=CC3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluorophenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidate](/img/structure/B11609086.png)
![2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B11609087.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-5-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11609099.png)
![6,7-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11609109.png)
![N-(2-fluorophenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11609112.png)
![5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11609122.png)
![2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11609125.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B11609141.png)
![2-Allyl-6-[(1-ethyl-1H-benzoimidazol-2-ylamino)-methyl]-phenol](/img/structure/B11609142.png)
![5-{2-[(2-Fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B11609161.png)
![N,N-dibenzyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11609164.png)
![3-amino-6-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11609166.png)

![3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11609188.png)
